

An In-depth Technical Guide to 3,5-Difluoro-4-nitroaniline

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Compound of Interest

Compound Name: 3,5-Difluoro-4-nitroaniline

Cat. No.: B040434

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This technical guide provides a comprehensive overview of **3,5-Difluoro-4-nitroaniline**, a halogenated aromatic nitroamine. The document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. It covers the compound's properties, a plausible synthetic pathway based on established chemical principles, and its characterization.

Introduction

3,5-Difluoro-4-nitroaniline is a specialty chemical whose significance lies in its potential as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of two fluorine atoms and a nitro group on the aniline scaffold imparts unique electronic properties and reactivity, making it an interesting candidate for the development of novel bioactive compounds. While a detailed historical account of its specific discovery is not prominently documented in scientific literature, its existence and synthesis can be inferred from the broader development of fluorinated aromatic compounds.

Physicochemical Properties

A summary of the key physicochemical properties of **3,5-Difluoro-4-nitroaniline** is presented in Table 1. This data has been aggregated from various chemical databases and supplier information.^{[1][2][3]}

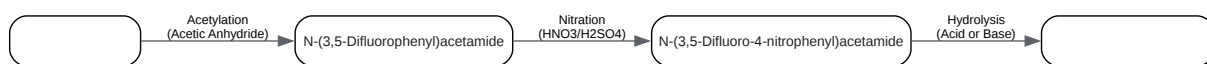
Table 1: Physicochemical Data of **3,5-Difluoro-4-nitroaniline**

Property	Value	Source
IUPAC Name	3,5-difluoro-4-nitroaniline	PubChem[1]
CAS Number	122129-79-7	PubChem[1]
Molecular Formula	C ₆ H ₄ F ₂ N ₂ O ₂	PubChem[1]
Molecular Weight	174.11 g/mol	PubChem[1]
Melting Point	179-181 °C	Chemsr.com[2]
Boiling Point	338.5 °C at 760 mmHg (Predicted)	ECHEMI[3]
Density	1.6 ± 0.1 g/cm ³ (Predicted)	Chemsr.com[2]
Flash Point	158.5 °C (Predicted)	ECHEMI[3]
Appearance	Solid (form not specified)	-
Solubility	Information not available	-

Synthesis of 3,5-Difluoro-4-nitroaniline

While a specific, documented first synthesis of **3,5-Difluoro-4-nitroaniline** is not readily available in the surveyed literature, a logical and plausible synthetic route can be proposed starting from the commercially available 3,5-difluoroaniline. This multi-step synthesis involves the protection of the highly activating amino group, followed by electrophilic nitration, and subsequent deprotection to yield the target molecule. This strategy is a standard approach for the nitration of anilines to achieve regioselectivity and prevent oxidation.[4][5]

The proposed synthetic pathway is as follows:



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Caption: Proposed synthetic pathway for **3,5-Difluoro-4-nitroaniline**.

Experimental Protocols

The following are detailed, generalized experimental protocols for each step of the proposed synthesis. These are based on standard laboratory procedures for analogous transformations.

[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Step 1: Acetylation of 3,5-Difluoroaniline to N-(3,5-Difluorophenyl)acetamide

- Objective: To protect the amino group as an acetamide to control the subsequent nitration reaction.
- Procedure:
 - In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,5-difluoroaniline (1.0 eq.) in glacial acetic acid.
 - Cool the solution in an ice bath.
 - Slowly add acetic anhydride (1.1 eq.) to the cooled solution with continuous stirring.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
 - Pour the reaction mixture into cold water to precipitate the product.
 - Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry to obtain N-(3,5-difluorophenyl)acetamide.

Step 2: Nitration of N-(3,5-Difluorophenyl)acetamide

- Objective: To introduce a nitro group at the 4-position of the protected aniline.
- Procedure:
 - In a clean, dry flask, carefully add concentrated sulfuric acid.
 - Cool the sulfuric acid to 0-5 °C in an ice-salt bath.

- Slowly add the dried N-(3,5-difluorophenyl)acetamide (1.0 eq.) to the cold sulfuric acid with stirring, ensuring the temperature remains below 10 °C.
- In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 eq.) to cold, concentrated sulfuric acid.
- Add the nitrating mixture dropwise to the acetanilide solution, maintaining the temperature below 10 °C.
- After the addition, stir the reaction mixture at a low temperature for an additional 1-2 hours.
- Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.
- Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry.

Step 3: Hydrolysis of N-(3,5-Difluoro-4-nitrophenyl)acetamide

- Objective: To deprotect the acetyl group to yield the final product, **3,5-Difluoro-4-nitroaniline**.
- Procedure:
 - In a round-bottom flask, suspend the crude N-(3,5-difluoro-4-nitrophenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid.
 - Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
 - Cool the reaction mixture to room temperature and pour it into cold water.
 - Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) to precipitate the product.
 - Collect the solid **3,5-Difluoro-4-nitroaniline** by vacuum filtration, wash with water, and dry.

- The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization and Data

The structural confirmation of **3,5-Difluoro-4-nitroaniline** would be achieved through a combination of spectroscopic methods. The expected data is summarized below.

Table 2: Spectroscopic Data for **3,5-Difluoro-4-nitroaniline**

Technique	Expected Observations
¹ H NMR	Signals corresponding to the aromatic protons and the amine protons. The chemical shifts and coupling patterns would be influenced by the fluorine and nitro substituents.[8]
¹⁹ F NMR	A signal corresponding to the two equivalent fluorine atoms.[1]
¹³ C NMR	Resonances for the six carbon atoms of the benzene ring, with chemical shifts influenced by the attached functional groups.
IR Spectroscopy	Characteristic absorption bands for N-H stretching of the amine, N-O stretching of the nitro group, and C-F stretching.[8]
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight of the compound (174.11 g/mol).[8]

Applications in Research and Development

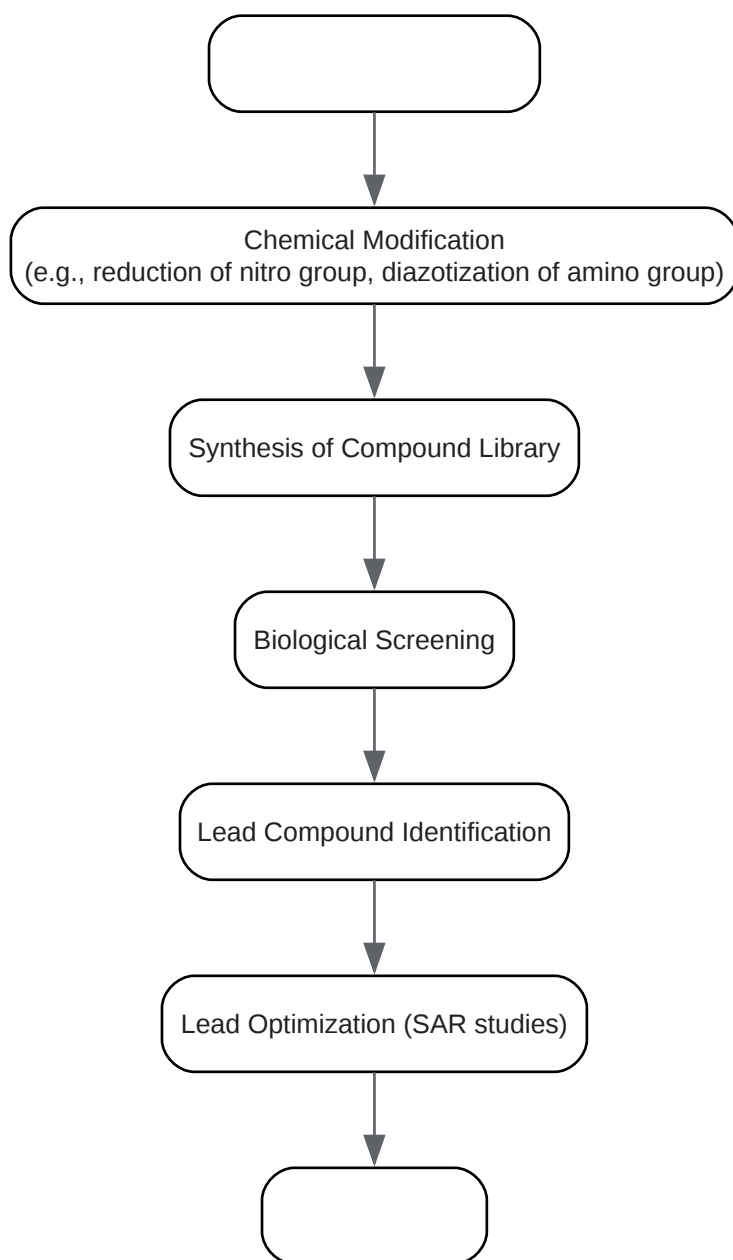
While specific industrial applications of **3,5-Difluoro-4-nitroaniline** are not widely reported, its structure suggests potential utility in several areas of chemical research and development:

- **Pharmaceutical Synthesis:** As a precursor for the synthesis of more complex molecules with potential biological activity. The difluoro-nitro-aniline moiety can be a key pharmacophore or

a modifiable template for structure-activity relationship (SAR) studies.

- Agrochemical Development: As an intermediate in the preparation of novel pesticides and herbicides. Fluorinated aromatic compounds are known to exhibit enhanced biological efficacy.
- Materials Science: In the synthesis of specialty dyes, polymers, and other advanced materials where its specific electronic and physical properties can be leveraged.

The logical workflow for utilizing **3,5-Difluoro-4-nitroaniline** in a drug discovery context is depicted below.



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Caption: Workflow for the use of **3,5-Difluoro-4-nitroaniline** in drug discovery.

Conclusion

3,5-Difluoro-4-nitroaniline is a halogenated nitroaromatic compound with potential applications in various fields of chemical synthesis. Although its discovery and history are not well-documented, a plausible and efficient synthetic route can be devised from readily available starting materials. The data and protocols presented in this guide provide a valuable resource

for researchers and scientists interested in the synthesis and utilization of this and similar fluorinated building blocks. Further research into the reactivity and applications of **3,5-Difluoro-4-nitroaniline** is warranted to fully explore its potential in the development of new technologies and therapeutics.

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